N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
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Overview
Description
N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a synthetic organic compound that features a thiazole ring substituted with a dimethylphenyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. For this compound, 3,4-dimethylphenylthioamide reacts with 2-bromoacetophenone under basic conditions to form the thiazole ring.
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Coupling with Benzamide: : The thiazole intermediate is then coupled with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets such as enzymes or receptors, which could be explored for therapeutic applications.
Industry
In materials science, the compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the thiazole ring and aromatic systems.
Mechanism of Action
The mechanism by which N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring could participate in π-π stacking interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-benzamide: Lacks the methoxy groups, which may affect its solubility and reactivity.
N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydroxybenzamide: Contains hydroxyl groups instead of methoxy groups, potentially altering its hydrogen bonding capabilities and biological activity.
Uniqueness
N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is unique due to the presence of both methoxy groups and the thiazole ring, which confer distinct electronic properties and reactivity patterns. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-12-8-9-14(10-13(12)2)16-11-26-20(21-16)22-19(23)15-6-5-7-17(24-3)18(15)25-4/h5-11H,1-4H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNHYOQTPDJYQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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